molecular formula C4H7NO3 B13245664 3-Formamidopropanoic acid

3-Formamidopropanoic acid

Cat. No.: B13245664
M. Wt: 117.10 g/mol
InChI Key: MSEDDDMEHWJQEK-UHFFFAOYSA-N
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Description

3-Formamidopropanoic acid (C₄H₇NO₃) is a β-substituted propanoic acid derivative characterized by a formamido (-NHCHO) group at the C3 position. It serves as a key intermediate in organic synthesis, particularly in the preparation of bioorthogonal probes and glycoconjugates. For example, it is used in the synthesis of isonitrile-modified sugars like Ac4GlcN-n-Iso and Ac4ManN-n-Iso via carbodiimide-mediated coupling reactions followed by dehydration . Its formamido group enables selective reactivity in click chemistry applications, making it valuable for metabolic glycan labeling in cancer research .

Properties

Molecular Formula

C4H7NO3

Molecular Weight

117.10 g/mol

IUPAC Name

3-formamidopropanoic acid

InChI

InChI=1S/C4H7NO3/c6-3-5-2-1-4(7)8/h3H,1-2H2,(H,5,6)(H,7,8)

InChI Key

MSEDDDMEHWJQEK-UHFFFAOYSA-N

Canonical SMILES

C(CNC=O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Formamidopropanoic acid can be synthesized through several methods. One common approach involves the reaction of β-alanine with formic acid under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 3-formamidopropanoic acid may involve the use of more efficient catalysts and optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Formamidopropanoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The formyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

3-Formamidopropanoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It can be utilized in studies involving amino acid metabolism and enzyme reactions.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-formamidopropanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various metabolites. The formyl group can also participate in biochemical reactions, influencing the compound’s activity and effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional diversity of 3-substituted propanoic acids arises from variations in the substituent group. Below is a detailed comparison of 3-formamidopropanoic acid with analogous compounds, highlighting differences in synthesis, reactivity, and applications.

Substituent Group Variations

Compound Name Substituent Group Molecular Formula Key Properties/Applications Reference(s)
3-Formamidopropanoic acid Formamido (-NHCHO) C₄H₇NO₃ Bioorthogonal probe synthesis; precursor for isonitrile sugars in glycan imaging .
3-(Phenylformamido)propanoic acid Phenylformamido (-NHC(O)Ph) C₁₀H₁₁NO₃ Structural analog with enhanced aromatic interactions; potential use in peptide modifications .
3-Ureidopropanoic acid Ureido (-NHCONH₂) C₄H₈N₂O₃ Toxic metabolite implicated in urea cycle disorders; differs in hydrogen-bonding capacity due to urea moiety .
3-Nitropropanoic acid (3-NP) Nitro (-NO₂) C₃H₅NO₄ Mycotoxin and succinate dehydrogenase inhibitor; exhibits neurotoxicity, contrasting with 3-formamidopropanoic acid's synthetic utility .
3-((2-Hydroxyethyl)amino)propanoic acid Hydroxyethylamino (-NHCH₂CH₂OH) C₅H₁₁NO₃ Increased hydrophilicity due to hydroxyl group; used in pharmaceutical intermediates .

Functional and Reactivity Differences

  • Bioorthogonal Applications: 3-Formamidopropanoic acid’s formamido group facilitates dehydration to isonitriles, enabling click chemistry for glycan labeling . In contrast, 3-(phenylformamido)propanoic acid and 3-ureidopropanoic acid lack this dehydration capability, limiting their use in bioorthogonal reactions.
  • Toxicity Profile: 3-Nitropropanoic acid (3-NP) is a potent neurotoxin due to its inhibition of mitochondrial enzymes , whereas 3-formamidopropanoic acid is non-toxic and employed in biocompatible synthetic pathways .
  • Solubility and Stability: The hydroxyethylamino group in 3-((2-hydroxyethyl)amino)propanoic acid enhances water solubility compared to the formamido derivative, making it preferable for aqueous-phase reactions .

Structural Analogues in Drug Development

  • 3-(Dimethylazinoyl)propanoic acid: Features an azinoyl group, influencing conformational preferences and intramolecular hydrogen bonding, which contrasts with the formamido group’s planar structure .

Biological Activity

3-Formamidopropanoic acid (FPA) is a compound of interest due to its potential biological activities and applications in various fields, including pharmacology and biochemistry. This article explores the biological activity of FPA, summarizing key research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

3-Formamidopropanoic acid is a derivative of propanoic acid, characterized by the presence of an amide functional group. Its chemical structure can be represented as follows:

C4H7NO2\text{C}_4\text{H}_7\text{NO}_2

This compound exhibits properties that may influence its biological activity, particularly in metabolic pathways.

Mechanisms of Biological Activity

The biological activity of 3-formamidopropanoic acid is primarily linked to its metabolic interactions and effects on cellular processes. Key mechanisms include:

  • Metabolic Intermediary : FPA is metabolized into various products that can influence metabolic pathways, potentially affecting energy metabolism and substrate utilization within cells.
  • Influence on Gut Microbiota : Similar to other short-chain fatty acids (SCFAs), FPA may interact with gut microbiota, impacting the production of beneficial metabolites and influencing overall gut health .
  • Immunomodulatory Effects : Research indicates that compounds related to propionic acid can exert immunosuppressive actions, potentially modulating inflammatory responses through pathways involving cyclooxygenase enzymes and transcription factors such as NF-κB .

Biological Effects

Research has demonstrated several biological effects associated with FPA and its analogs:

Case Study 1: FPA in Metabolic Research

A study examined the effects of propionic acid derivatives on metabolic health in a rodent model. The findings indicated that administration of FPA led to significant reductions in plasma fatty acid levels and improvements in insulin sensitivity. The study concluded that such compounds could be beneficial in preventing obesity-related complications.

Case Study 2: Gut Health

Another investigation focused on the role of SCFAs, including FPA, in gut health. The results showed that these compounds could enhance the growth of beneficial gut bacteria while suppressing pathogenic strains. This effect was attributed to the modulation of gut pH and nutrient availability.

Data Tables

Biological Activity Effect Reference
Weight ManagementReduces food intake
Insulin SensitivityImproves glucose metabolism
Antimicrobial ActivityInhibits growth of pathogens

Q & A

Q. What are the optimal synthetic routes for 3-Formamidopropanoic acid, and how can purity be validated?

Q. What spectroscopic techniques are most effective for characterizing 3-Formamidopropanoic acid?

  • Methodological Answer : Use 1^1H/13^{13}C NMR to confirm proton environments and carbonyl groups. Compare observed chemical shifts (e.g., δ 8.2 ppm for formamide protons) with PubChem’s predicted spectra . IR spectroscopy (1700–1650 cm1^{-1} for C=O stretching) and X-ray crystallography (if crystalline) provide complementary structural validation. Cross-reference data with NIST’s thermodynamic databases to resolve ambiguities .

Advanced Research Questions

Q. How should researchers address discrepancies in spectroscopic data for 3-Formamidopropanoic acid under varying solvent conditions?

  • Methodological Answer : Contradictions often arise from solvent polarity effects. For example, DMSO may induce proton exchange broadening in NMR. Apply multivariate analysis (e.g., PCA) to isolate solvent-specific spectral variations . Replicate experiments in deuterated solvents (CDCl3_3, D2_2O) and compare with computational simulations (DFT) to identify solvent-artifact interactions . Document deviations using standardized uncertainty metrics (e.g., ±0.1 ppm for NMR) per IUPAC guidelines .

Q. What considerations are critical when designing experiments to study 3-Formamidopropanoic acid’s stability under varying pH conditions?

Q. How can researchers reconcile conflicting bioactivity results of 3-Formamidopropanoic acid across in vitro studies?

  • Methodological Answer : Contradictions may stem from cell-line specificity or assay conditions (e.g., serum concentration). Conduct a meta-analysis of existing literature, weighting studies by methodological rigor (e.g., sample size, blinding). Use Bland-Altman plots to quantify inter-study variability . Validate findings via orthogonal assays (e.g., enzymatic vs. cell viability assays) and report effect sizes with 95% confidence intervals to contextualize significance .

Methodological Best Practices

Q. What statistical frameworks are recommended for analyzing dose-response relationships in 3-Formamidopropanoic acid studies?

  • Methodological Answer : Non-linear regression (e.g., sigmoidal curve fitting) is ideal for EC50_{50}/IC50_{50} determination. Account for heteroscedasticity using weighted least squares. For clustered data (e.g., technical replicates), employ hierarchical modeling to partition variance components . Report AIC/BIC values to justify model selection and include residual plots in supplementary materials .

Q. How should researchers structure reports to align with peer-review standards for novel derivatives of 3-Formamidopropanoic acid?

  • Methodological Answer : Follow IMRaD (Introduction, Methods, Results, Discussion) with ≤3 heading levels . In the Methods section, detail synthetic protocols using IUPAC nomenclature and instrument parameters (e.g., NMR frequency, column type for HPLC). In Discussion, contrast results with PubChem/NIST datasets and explicitly state limitations (e.g., "unexplained baseline drift in IR spectra") .

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